2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 897620-51-8
VCID: VC4252610
InChI: InChI=1S/C17H15ClN2O4S/c1-22-13-7-12-15(8-14(13)23-2)25-17(19-12)20-16(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21)
SMILES: COC1=C(C=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)OC
Molecular Formula: C17H15ClN2O4S
Molecular Weight: 378.83

2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide

CAS No.: 897620-51-8

Cat. No.: VC4252610

Molecular Formula: C17H15ClN2O4S

Molecular Weight: 378.83

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide - 897620-51-8

Specification

CAS No. 897620-51-8
Molecular Formula C17H15ClN2O4S
Molecular Weight 378.83
IUPAC Name 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H15ClN2O4S/c1-22-13-7-12-15(8-14(13)23-2)25-17(19-12)20-16(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21)
Standard InChI Key DRBFHPMCCKYHON-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)OC

Introduction

The compound 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule that combines a benzothiazole ring system with a chlorophenoxy moiety. This structure suggests potential applications in medicinal chemistry and agrochemicals, given the reactivity and utility of similar compounds in various chemical reactions.

Synthesis of 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide

The synthesis of this compound likely involves multiple steps, including the preparation of the benzothiazole core and the introduction of the chlorophenoxy group. Common reagents and solvents used in similar syntheses include chloroacetyl chloride, triethylamine, and solvents like tetrahydrofuran or acetonitrile.

Synthesis Steps

  • Preparation of the Benzothiazole Core: This involves the synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine, which can be achieved through various methods involving the condensation of appropriate precursors.

  • Introduction of the Acetamide Group: The benzothiazole amine is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

  • Introduction of the Chlorophenoxy Group: This step may involve a nucleophilic substitution reaction where the acetamide derivative reacts with a chlorophenoxy compound.

Potential Applications

Given its structural components, this compound could have potential applications in:

  • Medicinal Chemistry: The benzothiazole ring system is known for its biological activity, including antimicrobial and anticancer properties.

  • Agrochemicals: The chlorophenoxy moiety is reminiscent of herbicides, suggesting potential use in plant protection.

Biological Activity

Biological ActivityPotential Use
AntimicrobialInfection treatment
AnticancerCancer therapy
HerbicidalWeed control

Research Findings

While specific research findings on 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide are not available, similar compounds have shown promising biological activities:

  • Antimicrobial Activity: Compounds with benzothiazole rings have demonstrated effectiveness against various pathogens .

  • Anticancer Activity: Some benzothiazole derivatives have shown cytotoxic effects on cancer cell lines .

Future Directions

  • In Vitro and In Vivo Studies: To assess its efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: To optimize its chemical structure for improved biological activity.

Given the lack of specific data on this compound, future studies should focus on its synthesis, characterization, and biological evaluation to unlock its full potential.

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